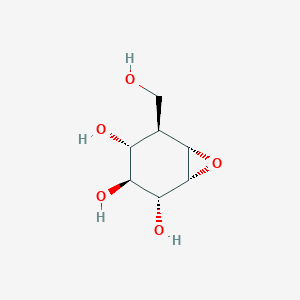

1,6-epi-Cyclophellitol

描述

Structure

3D Structure

属性

分子式 |

C7H12O5 |

|---|---|

分子量 |

176.17 g/mol |

IUPAC 名称 |

(1R,2R,3S,4R,5R,6S)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6+,7-/m1/s1 |

InChI 键 |

YQLWKYQDOQEWRD-XQCVOTFFSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H]2[C@H]1O2)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C2C1O2)O)O)O)O |

同义词 |

1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |

产品来源 |

United States |

Synthetic Methodologies for 1,6 Epi Cyclophellitol and Derivatives

Total Synthesis Approaches to the Core 1,6-epi-Cyclophellitol Structure

The total synthesis of this compound, a stereoisomer of the natural product cyclophellitol (B163102), has been achieved through multiple routes, primarily relying on the strategic manipulation of carbohydrate precursors. These approaches are designed to control the stereochemistry of the cyclitol core, which is essential for its biological activity.

Stereoselective Epoxidation Strategies

A key step in many syntheses of this compound is the stereoselective epoxidation of a cyclohexene (B86901) intermediate. The orientation of the resulting epoxide is critical for the final stereochemistry of the molecule.

One effective method involves the epoxidation of a homoallylic alcohol intermediate using in situ formed methyl(trifluoromethyl)dioxirane, generated from oxone and trifluoroacetone. universiteitleiden.nlrsc.org This reaction yields a diastereoisomeric mixture, with the desired protected this compound as the major product. universiteitleiden.nlrsc.org For instance, epoxidation of a 2,3-di-O-benzyl-protected cyclohexene derivative with this reagent combination afforded the protected this compound in a 46% yield, alongside its diastereomer. rsc.org Subsequent deprotection via catalytic hydrogenation yields this compound. universiteitleiden.nlrsc.org

In contrast, the use of meta-chloroperoxybenzoic acid (mCPBA) on a similar homoallylic alcohol intermediate leads to the formation of the natural cyclophellitol stereoisomer with good stereoselectivity, highlighting the importance of the chosen epoxidation reagent in determining the final product. universiteitleiden.nlrsc.org

Routes from Monosaccharide Precursors (e.g., D-Xylose, D-Glucal, D-Galactopyranoside)

The synthesis of this compound and its precursors frequently starts from abundant and stereochemically defined monosaccharides.

D-Xylose: A common and efficient route to a key cyclohexene intermediate for this compound synthesis begins with D-xylose. acs.orgnih.gov This multi-step synthesis, optimized from earlier work on cyclophellitol, provides access to a versatile building block for further transformations. acs.orgnih.gov

D-Glucal: D-Glucal has also been utilized as a starting material in a divergent synthesis that can lead to both cyclophellitol and its epi-isomer. acs.org This approach takes advantage of the inherent chirality of the starting material to construct the cyclitol framework.

L-Glucose: An early synthesis by Tatsuta and coworkers started from a derivative of L-glucose to prepare a partially protected D-idopyranose derivative. universiteitleiden.nl This intermediate underwent a series of transformations including Swern oxidation, Wittig olefination, and eventually intramolecular substitution to form the epoxide ring of cyclophellitol. universiteitleiden.nl This cyclophellitol could then be converted to this compound derivatives. universiteitleiden.nl

Synthesis of Electrophilic Derivatives

To enhance the inhibitory potency and selectivity of this compound, various electrophilic groups have been introduced in place of the epoxide oxygen. These derivatives often act as mechanism-based irreversible inhibitors.

Aziridine (B145994) Analogues

The aziridine analogue of this compound is a potent inhibitor of certain glycosidases. Its synthesis often involves the conversion of the corresponding epoxide or a related diol.

One reported synthesis starts from perbenzylated cyclophellitol. universiteitleiden.nl Opening of the epoxide with an azide (B81097) source, followed by a Staudinger-type reaction with triphenylphosphine, leads to the formation of the tetra-O-benzyl-1,6-epi-cyclophellitol-aziridine. universiteitleiden.nl Subsequent removal of the benzyl (B1604629) protecting groups affords the final aziridine analogue. universiteitleiden.nl

Another strategy involves the stereospecific introduction of an amine functionality onto a cyclohexene precursor. universiteitleiden.nl Reaction with trichloroacetonitrile (B146778) and DBU, followed by iodocyclization and subsequent base-mediated cyclization, can yield the aziridine ring with the desired stereochemistry. universiteitleiden.nl

| Precursor | Key Reagents | Product | Reference |

| Perbenzylated cyclophellitol | NaN₃, PPh₃, H₂O | Tetra-O-benzyl-1,6-epi-cyclophellitol-aziridine | universiteitleiden.nl |

| Cyclohexene intermediate | CCl₃CN, DBU, I₂, base | This compound-aziridine | universiteitleiden.nl |

Cyclosulfate Analogues

Cyclic sulfates have emerged as effective bioisosteres of epoxides in glycosidase inhibitors. The synthesis of this compound cyclosulfate starts from a diol precursor.

A key intermediate diol, with a configuration emulating α-glucopyranosides, is synthesized from a cyclohexene precursor via oxidation with ruthenium trichloride (B1173362) and sodium periodate (B1199274). acs.orgnih.gov This diol is then treated with thionyl chloride followed by oxidation with ruthenium trichloride and sodium periodate to form the perbenzylated cyclic sulfate (B86663). acs.orgnih.gov Finally, debenzylation via hydrogenolysis yields the this compound cyclosulfate. acs.orgnih.gov This α-cyclosulfate has been shown to be a potent and selective irreversible inhibitor of α-glucosidases. acs.orgnih.govnih.gov

| Precursor | Key Reagents | Product | Reference |

| Perbenzylated cis-diol | 1. SOCl₂, Et₃N2. RuCl₃, NaIO₄ | Perbenzylated this compound cyclosulfate | acs.orgnih.gov |

| Perbenzylated cyclosulfate | H₂, Pd/C | This compound cyclosulfate | acs.orgnih.gov |

Cyclosulfamidate Analogues

Cyclosulfamidates, where one of the sulfate oxygens is replaced by a nitrogen atom, represent another class of electrophilic derivatives. These compounds have been investigated as reversible α-glucosidase inhibitors. nih.govacs.orgnih.gov

The synthesis of this compound cyclosulfamidate has been reported as a new class of reversible α-glucosidase inhibitors. nih.govacs.org These compounds are designed to mimic the substrate's conformation in the enzyme's active site. nih.govacs.org While detailed synthetic steps for this specific analogue are part of broader studies on glycosidase inhibitors, the general approach involves the formation of a cyclic sulfamidate from a corresponding amino alcohol precursor. The α-d-gluco-configured cyclophellitol cyclosulfamidate has been shown to be a competitive inhibitor of human lysosomal acid α-glucosidase (GAA). nih.govnih.gov

| Derivative Class | Key Feature | Inhibitory Profile | Reference |

| Cyclosulfate | Cyclic sulfate ring | Irreversible α-glucosidase inhibitor | acs.orgnih.govnih.gov |

| Cyclosulfamidate | Cyclic sulfamidate ring | Reversible α-glucosidase inhibitor | nih.govacs.orgnih.gov |

Thiirane (B1199164) Analogues

The synthesis of thiirane analogues of cyclophellitol, particularly those derived from the this compound scaffold, represents a key chemical modification to probe enzyme function. The conversion of the epoxide in this compound to a thiirane (a sulfur-containing analogue) proceeds with a complete inversion of configuration. rsc.org

A common synthetic route begins with a suitably protected this compound intermediate. rsc.orguniversiteitleiden.nl For instance, the synthesis of a β-thiirane analogue requires access to a protected form of this compound, which can be obtained from a cyclohexene precursor through epoxidation using reagents like methyl(trifluoromethyl)dioxirane. rsc.orgresearchgate.net This epoxidation typically yields the desired protected this compound as the major isomer. rsc.orgresearchgate.net

The subsequent steps involve:

Deprotection: Removal of initial protecting groups, such as benzyl ethers, through catalytic hydrogenolysis (e.g., using Pd(OH)₂ on carbon). rsc.org

Perbenzoylation: The hydroxyl groups are then protected with benzoyl groups using benzoic anhydride (B1165640) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orguniversiteitleiden.nl

Thiiranulation: The crucial transformation of the epoxide to the thiirane is achieved by refluxing the perbenzoylated intermediate with N,N-dimethylthioformamide (DMTF) and trifluoroacetic acid. rsc.org

Final Deprotection: The final thiirane product is obtained after removing the benzoyl protecting groups under Zemplén conditions (using sodium methoxide (B1231860) in methanol). rsc.org

It has been noted that while these thiirane analogues can be successfully synthesized, they have sometimes shown no significant biological activity in certain glycosidase inhibition assays. nih.gov

Introduction of Probes and Labels for Chemical Biology Applications

The this compound framework serves as a valuable starting point for the development of sophisticated tools for chemical biology, particularly activity-based protein profiling (ABPP). whiterose.ac.uk By attaching reporter moieties such as fluorophores or biotin (B1667282), these molecules are transformed into activity-based probes (ABPs) that can covalently bind to and report on the activity of specific enzymes within complex biological samples. researchgate.netuniversiteitleiden.nlnih.gov The aziridine derivatives of cyclophellitol are especially attractive for creating ABPs because the aziridine nitrogen can be readily modified with various functional groups without significantly compromising recognition by the target enzyme. universiteitleiden.nl

Synthesis of Activity-Based Protein Probes

The synthesis of activity-based probes (ABPs) from the this compound scaffold is a key strategy for studying retaining glycosidases. These probes are designed to covalently label the active site of target enzymes, allowing for their detection and characterization. nih.govnih.gov Cyclophellitol aziridines are particularly effective precursors for ABPs. researchgate.netuniversiteitleiden.nl

The general synthetic approach involves:

Synthesis of a Functionalized Aziridine: A cyclophellitol aziridine derivative is synthesized, often containing a reactive handle for subsequent ligation. For example, an azido-functionalized alkyl chain can be attached to the aziridine nitrogen. researchgate.net

Introduction of a Reporter Tag: A reporter molecule, such as a fluorophore (e.g., BODIPY) or a biotin tag, is equipped with a complementary functional group (e.g., an alkyne). researchgate.net

Click Chemistry: The functionalized aziridine and the reporter tag are joined together using a highly efficient and specific reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. researchgate.netresearchgate.net

This modular approach allows for the creation of a diverse panel of ABPs. For instance, this compound-based pseudodisaccharides have been synthesized with various reporter groups to profile retaining amylases in biological samples like human saliva and murine tissue. nih.gov These probes have shown high efficiency and selectivity, which can be validated through biochemical analyses and structural studies. nih.gov

| Probe Component | Function | Example |

| Scaffold | Targets specific enzyme class (e.g., α-glucosidases) | This compound Aziridine |

| Reactive Group | Forms covalent bond with enzyme active site | Aziridine, Epoxide |

| Linker | Connects scaffold to reporter tag | Alkyl chain with azide/alkyne |

| Reporter Tag | Enables detection and visualization | Fluorophore, Biotin |

Facile Elaboration for Structure-Activity Relationship Exploration

To efficiently explore the structure-activity relationships (SAR) of this compound-based inhibitors, synthetic strategies that allow for easy diversification of the core structure are essential. The introduction of bioorthogonal functional groups, or "handles," provides a powerful platform for this purpose. researchgate.net

A key strategy involves synthesizing cyclophellitol scaffolds that feature azide or alkyne functionalities at specific positions. researchgate.net These groups are stable under most reaction conditions but can be selectively reacted via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" chemistry approach allows for the facile and rapid attachment of a wide variety of molecular fragments to the core inhibitor. researchgate.net By creating a library of analogues with different substituents, researchers can systematically investigate how modifications at various positions on the cyclophellitol ring affect binding affinity and selectivity for target enzymes like heparanase. researchgate.net

Another approach for SAR exploration is the N-alkylation of cyclophellitol aziridine derivatives. universiteitleiden.nl This method allows for the introduction of diverse alkyl groups onto the aziridine nitrogen, providing a straightforward way to probe the steric and electronic requirements of the enzyme's active site. The installation of a bioorthogonal handle via this N-alkylation also paves the way for designing new activity-based probes with improved stability, making them easier to handle in chemical glycobiology studies. universiteitleiden.nl

Protective Group Strategies in this compound Synthesis

Commonly used protecting groups for the hydroxyl functions in cyclophellitol synthesis are benzyl (Bn) ethers. universiteitleiden.nlacs.org These are typically stable but can be removed under specific conditions, such as catalytic hydrogenolysis (e.g., using Pd(OH)₂/C, known as Pearlman's catalyst) or dissolving metal reductions (e.g., Birch reduction with lithium in liquid ammonia). rsc.orguniversiteitleiden.nluniversiteitleiden.nl For example, in Tatsuta's synthesis of this compound aziridine, benzyl groups were used for protection and later removed via a Birch reduction. universiteitleiden.nl

For more complex targets, orthogonal protecting groups are employed, which can be removed selectively without affecting others. A reported synthesis of a versatile cyclophellitol building block utilized a combination of:

Trityl (Tr) group: Removed selectively with trifluoroacetic acid (TFA) and a silane (B1218182) scavenger (TES). nih.gov

tert-Butyldimethylsilyl (TBS) group: Cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Benzoyl (Bz) group: Often used for their crystallinity and can be removed under basic conditions (e.g., Zemplén deacetylation). rsc.orguniversiteitleiden.nl

In some synthetic routes, N-Boc (tert-butoxycarbonyl) protection is used for amino functionalities that are precursors to aziridines or other nitrogen-containing analogues. nih.govacs.org The careful planning of this protective group strategy, including their introduction and sequential removal, is fundamental to the successful construction of these complex molecules. nih.gov

| Protecting Group | Abbreviation | Protected Group | Common Deprotection Reagent(s) | Reference(s) |

| Benzyl | Bn | Hydroxyl | H₂, Pd(OH)₂/C or Li, NH₃ | rsc.orguniversiteitleiden.nl |

| Benzoyl | Bz | Hydroxyl | NaOMe, MeOH | rsc.orguniversiteitleiden.nl |

| Trityl | Tr | Hydroxyl | TFA, TES | nih.gov |

| tert-Butyldimethylsilyl | TBS | Hydroxyl | TBAF | nih.gov |

| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) | nih.govacs.org |

Molecular Mechanisms of Glycosidase Inhibition by 1,6 Epi Cyclophellitol Analogues

Conformational Mimicry and Transition State Analogy

A cornerstone of the inhibitory action of 1,6-epi-cyclophellitol analogues is their ability to mimic the specific conformations of the substrate as it progresses through the catalytic cycle. This conformational mimicry is a powerful strategy for achieving high-affinity and selective binding to the enzyme's active site. nih.gov

Certain analogues of this compound are designed to adopt a 4C1 chair conformation, which mirrors the conformation of the substrate in the initial enzyme-substrate (Michaelis) complex for retaining α-glucosidases. nih.govacs.org For instance, this compound cyclosulfate is a potent and selective irreversible α-glucosidase inhibitor that acts through this mimicry of the 4C1 chair conformation of the Michaelis complex. nih.govacs.orgnih.govwhiterose.ac.uk This conformational match allows the inhibitor to be readily poised for nucleophilic attack by the enzyme's catalytic residues. acs.org

X-ray crystallography studies have provided direct evidence for this mimicry. For example, the structure of human α-glucosidase rhGAA in complex with this compound cyclosulfamidate revealed that the inhibitor binds non-covalently in the active site, adopting a 4C1 Michaelis-type conformation. nih.gov Similarly, unreacted this compound cyclosulfate adopts a 4C1 ring conformation in the active site of the bacterial GH31 α-glucosidase CjAgd31B, mimicking the Michaelis complex conformation of the enzyme's substrates. researchgate.net This mimicry is a key factor in the development of both irreversible and reversible inhibitors. For example, replacing the epoxide in this compound with a cyclic sulfate (B86663) results in an inhibitor that adopts a 4C1 conformation, mimicking the Michaelis complex rather than the transition state. whiterose.ac.uk This strategic mimicry has also been exploited to develop reversible inhibitors, such as a this compound cyclosulfamidate that acts as a selective reversible α-glucosidase ligand by binding through 4C1 conformational Michaelis complex mimicry. nih.govwhiterose.ac.uk

In contrast to Michaelis complex mimicry, other cyclophellitol (B163102) analogues achieve their inhibitory effect by mimicking the high-energy transition state of the glycosidic bond cleavage reaction. nih.gov Retaining α- and β-glucosidases both proceed through a common 4H3 transition state conformation. nih.govwhiterose.ac.uk Analogues that are "locked" into this transition state-like conformation are often rapid irreversible inactivators of retaining glycosidases. nih.gov

For example, the natural product cyclophellitol and its synthetic aziridine (B145994) analogue are configured to mimic the 4H3 conformation adopted by the substrates of retaining β-glucosidases in their transition state. nih.govwhiterose.ac.uk This conformational preference allows these enzymes to bind aziridines of either "anomeric" configuration, highlighting the importance of the shared 4H3 transition state. whiterose.ac.uk Structural studies of this compound aziridine in complex with the bacterial α-glucosidase CjAgd31B have shown that the unreacted inhibitor indeed adopts a 4H3 transition state conformation within the active site. researchgate.net This mimicry of the transition state geometry is a powerful strategy for designing potent enzyme inhibitors. uu.nl

Covalent and Irreversible Inhibition Mechanisms

A significant class of this compound analogues functions as covalent, irreversible inhibitors. nih.govwhiterose.ac.ukacs.org This mechanism-based inactivation is a hallmark of their potent inhibitory activity against retaining glycosidases. whiterose.ac.uk

The irreversible inhibition by these analogues is initiated by a nucleophilic attack from a catalytic carboxylate residue (aspartate or glutamate) in the enzyme's active site. nih.govwhiterose.ac.uk This attack targets the electrophilic epoxide, aziridine, or cyclic sulfate group of the inhibitor. nih.govwhiterose.ac.ukuu.nl In the case of this compound, the nucleophilic carboxylate opens the protonated epoxide in a trans-diaxial manner. whiterose.ac.uk This reaction is facilitated by the inhibitor's conformational mimicry, which positions the electrophilic group optimally for the attack. acs.org

The general mechanism for retaining glycosidases involves a double-displacement reaction with two key carboxylic acid residues: a catalytic nucleophile and a catalytic acid/base. nih.gov The inhibitors are designed to intercept this mechanism. For instance, the epoxide or aziridine ring of cyclophellitol analogues is opened upon binding to the active site, leading to irreversible inhibition. nih.govwhiterose.ac.uk

The nucleophilic attack results in the formation of a stable, covalent adduct between the enzyme and the inhibitor. nih.govwhiterose.ac.ukwhiterose.ac.uk This effectively incapacitates the enzyme, as the catalytic cycle cannot be completed. whiterose.ac.ukuu.nl The formation of this covalent ester linkage is an irreversible event. whiterose.ac.uk

Structural studies have provided detailed insights into these adducts. For example, the crystal structure of a reacted this compound cyclosulfate bound to the bacterial α-glucosidase CjAgd31B shows the inhibitor covalently attached to the enzyme's nucleophile and adopting a ¹S₃ conformation. researchgate.net Similarly, a covalent complex is formed between a cyclosulfamidate analogue and the catalytic nucleophile Asp518 of recombinant human GAA (rhGAA), with the inhibitor adopting a final ¹S₃ conformation in the active site. nih.govacs.org The stability of these covalent enzyme-inhibitor adducts is the basis for the irreversible nature of the inhibition. uu.nl

Reversible Inhibition Mechanisms

While many this compound analogues are irreversible inhibitors, modifications to the electrophilic group can lead to reversible inhibition. nih.gov By tempering the electrophilicity of the warhead, competitive inhibitors can be developed. nih.gov

Replacing the highly reactive epoxide or cyclic sulfate with a less electrophilic group, such as a nonhydrolyzable cyclopropane (B1198618) or a cyclosulfamidate, can shift the mechanism from irreversible to reversible. nih.govnih.gov For instance, replacement of the cyclophellitol epoxide or aziridine ring with a nonhydrolyzable cyclopropane yields reversible glycosidase inhibitors with micromolar to nanomolar affinity. nih.gov

A notable example is the development of this compound cyclosulfamidates as reversible α-glucosidase inhibitors. nih.govwhiterose.ac.uknih.gov These compounds exhibit enzyme inhibitory activity through conformational mimicry of the substrate in the Michaelis complex. nih.govwhiterose.ac.uknih.govresearchgate.net Kinetic studies have confirmed that these cyclosulfamidate analogues inhibit the enzyme in a competitive manner. nih.govwhiterose.ac.uk The ability to fine-tune the inhibitory mechanism from irreversible to reversible by modifying the chemical structure of the cyclophellitol scaffold highlights the versatility of this class of compounds as probes and potential therapeutic agents. whiterose.ac.uk

Data Tables

Table 1: Inhibitory Activity of this compound and its Analogues against various Glucosidases

| Compound | Target Enzyme | Inhibition Type | IC₅₀/Kᵢ | Reference |

| This compound | GAA | Irreversible | Kᵢ = 1.4 mM | acs.org |

| This compound aziridine | GAA | Irreversible | - | acs.org |

| This compound cyclosulfate | GAA | Irreversible | IC₅₀ = 82 nM | acs.org |

| This compound cyclosulfate | GANAB | Irreversible | IC₅₀ = 29 nM | acs.org |

| This compound cyclosulfate | SARS-CoV-2 replication | - | EC₅₀ = 0.48 µM | nih.gov |

| This compound cyclosulfamidate | GAA | Reversible | Kᵢ = 3.40 µM | nih.govwhiterose.ac.uk |

| Cyclophellitol | GBA1 | Irreversible | Kᵢ = 9.2 µM | acs.org |

| Cyclophellitol | GBA2 | Irreversible | - | acs.org |

| Cyclophellitol aziridine | GBA1 | Irreversible | - | acs.org |

| Cyclophellitol aziridine | GBA2 | Irreversible | - | acs.org |

| β-cyclosulfate | GBA1 | Irreversible | IC₅₀ = 119 µM | acs.org |

| β-cyclosulfate | GBA2 | Irreversible | IC₅₀ = 58 µM | acs.org |

Role of Electrophilic Center Reactivity (Epoxide, Aziridine, Cyclosulfate, Cyclosulfamidate, Thiirane)

The inhibitory mechanism of this compound and its analogues is critically dependent on the nature and reactivity of their built-in electrophilic center. These inhibitors function by forming a covalent bond with the catalytic nucleophile residue in the active site of a retaining glycosidase. acs.orgnih.gov This process is initiated when the enzyme's general acid/base residue protonates the heteroatom of the electrophilic ring (e.g., the oxygen of an epoxide), which facilitates a nucleophilic attack by a carboxylate residue on one of the ring's carbon atoms, leading to ring-opening and the formation of a stable, covalent enzyme-inhibitor adduct. nih.govuniversiteitleiden.nl The intrinsic reactivity of the electrophile, its conformational presentation within the enzyme active site, and its ability to be protonated are all key determinants of inhibitory potency. acs.orgresearchgate.net The following sections detail the influence of different electrophilic moieties on the inhibition of glycosidases.

Epoxide

The epoxide is the naturally occurring electrophile in cyclophellitols. universiteitleiden.nl In this compound, the epoxide ring is positioned to mimic the substrate's conformation at the onset of catalysis, making it susceptible to nucleophilic attack by the enzyme. acs.orgresearchgate.net While effective, the epoxide is a moderately reactive electrophile. For instance, this compound (referred to as compound 3 in some studies) irreversibly inhibits retaining α-glucosidases like GAA. acs.orgnih.gov Kinetic studies have determined its initial binding constant (K_I) and rate of inactivation (k_inact), quantifying its inhibitory efficiency. acs.orgnih.gov The reactivity of the epoxide sets a benchmark against which other synthetic electrophiles are often compared. acs.orgnih.gov

Aziridine

Replacing the epoxide's oxygen with a nitrogen atom yields a cyclophellitol aziridine analogue. acs.orgnih.gov Aziridines are generally more reactive electrophiles than epoxides due to the different electronic properties of nitrogen versus oxygen. acs.orgnih.gov This increased reactivity translates to faster rates of enzyme inactivation. acs.orgnih.gov For example, this compound aziridine (compound 4 in some studies) inhibits retaining α-glucosidases considerably faster than its epoxide counterpart, often making it difficult to separate the binding and reaction steps kinetically; instead, a combined k_inact/K_I ratio is typically measured. acs.orgnih.gov This highlights that the aziridine ring leads to more rapid irreversible inactivation of the target glycosidases. acs.orgnih.govacs.org

Cyclosulfate

Cyclic sulfates represent a more recently explored class of highly reactive electrophiles for designing glycosidase inhibitors. acs.orgnih.govresearchgate.net The this compound cyclosulfate (α-cyclosulfate) was designed to act as a potent inhibitor by mimicking the 4C1 chair conformation of the Michaelis complex in α-glucosidases, poising it for in-line nucleophilic attack. acs.orgnih.govresearchgate.net This conformational advantage, coupled with the high electrophilicity of the cyclic sulfate, results in a rapidly reacting and highly potent α-glucosidase inhibitor. acs.orgresearchgate.net The α-cyclosulfate (compound 5 in some studies) demonstrates nanomolar inhibitory potency (IC_50) against enzymes like GAA and GANAB and exhibits rapid pseudo-first-order inhibition kinetics, comparable in affinity to the highly reactive this compound aziridine. acs.orgresearchgate.net Furthermore, it shows excellent selectivity for α-glucosidases over β-glucosidases. acs.orgnih.gov

Cyclosulfamidate

To modulate the reactivity of the cyclosulfate electrophile, analogues such as cyclosulfamidates have been synthesized. nih.gov In these compounds, one of the endocyclic oxygen atoms of the sulfate is replaced with a nitrogen atom, which reduces the electrophilicity of the ring because carbon-nitrogen bonds are less polarized than carbon-oxygen bonds. nih.gov This "tempering" of reactivity can fundamentally change the inhibition modality from irreversible to reversible. nih.govnih.gov For example, this compound cyclosulfamidate (4 in one study) was found to be a selective, reversible competitive inhibitor of human lysosomal acid α-glucosidase (GAA), whereas a regioisomeric cyclosulfamidate (6 in the same study) acted as an irreversible inhibitor. nih.gov This demonstrates that reducing the electrophilicity can switch the mechanism from covalent inactivation to competitive binding, offering a new avenue for designing enzyme stabilizers. nih.gov

The thiirane analogue of cyclophellitol, where the epoxide oxygen is substituted with a sulfur atom, has also been investigated. universiteitleiden.nlnih.gov Despite the three-membered ring structure, the cyclophellitol thiirane analogue proved to be inactive against human retaining β-glucosidases. universiteitleiden.nlnih.govrsc.org This lack of activity suggests that the nature of the heteroatom in the electrophilic ring is critical for effective inhibition. universiteitleiden.nl The lower electronegativity and different bond characteristics of sulfur compared to oxygen likely result in an electronic configuration that is not readily activated by the enzyme's catalytic residues for the subsequent nucleophilic attack. universiteitleiden.nlrsc.org This finding underscores that simply incorporating a strained, electrophilic ring is insufficient; the specific electronic properties of that electrophile are paramount for successful mechanism-based inhibition. universiteitleiden.nlnih.gov

Data Tables

Table 1: Inhibitory Potency of this compound Analogues against Human Retaining α-Glucosidases

Data collated from studies on recombinant human GAA and GANAB.

| Compound | Electrophilic Center | Target Enzyme | IC_50 | Inhibition Type | Source |

| This compound | Epoxide | GAA | ~1.4 mM (K_I) | Irreversible | acs.orgnih.gov |

| This compound Aziridine | Aziridine | GAA | Potent (fast acting) | Irreversible | acs.orgnih.gov |

| α-Cyclosulfate | Cyclosulfate | GAA | 82 nM | Irreversible | acs.org |

| α-Cyclosulfate | Cyclosulfate | GANAB | 29 nM | Irreversible | acs.org |

| Cyclosulfamidate 4 | Cyclosulfamidate | GAA | 5.17 µM | Reversible (Competitive) | nih.gov |

| Cyclosulfamidate 6 | Cyclosulfamidate | GAA | 112 µM | Irreversible | nih.gov |

Note: The K_I value for this compound provides an indication of its binding affinity before covalent modification. For the highly reactive aziridine, a combined k_inact/K_I is often reported instead of a simple IC_50 or K_I. acs.org

Table 2: Kinetic Parameters of Inhibition for this compound Analogues against rhGAA

rhGAA: recombinant human acid α-glucosidase

| Compound | Electrophilic Center | K_I (µM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹min⁻¹) | Source |

| This compound | Epoxide | 1400 | 0.5 | 357 | acs.orgnih.gov |

| α-Cyclosulfate | Cyclosulfate | 1.1 | 1.1 | 1.0 x 10⁶ | acs.org |

| Cyclosulfamidate 6 | Cyclosulfamidate | 378 | 0.35 | 926 | nih.gov |

| Cyclosulfamidate 4 | Cyclosulfamidate | 3.4 (K_i) | N/A (Reversible) | N/A (Reversible) | nih.gov |

Note: K_i denotes the inhibitory constant for a reversible inhibitor. N/A indicates "Not Applicable".

Enzyme Specificity and Selectivity Profiling of 1,6 Epi Cyclophellitol Derivatives

Inhibition of Retaining α-Glucosidases

Derivatives of 1,6-epi-cyclophellitol have demonstrated significant inhibitory potential against retaining α-glucosidases. These enzymes are involved in various biological processes, and their inhibition has therapeutic implications for several diseases.

Human lysosomal acid α-glucosidase (GAA) is a crucial enzyme in glycogen (B147801) metabolism, and its deficiency leads to Pompe disease, a lysosomal storage disorder. nih.gov Several this compound derivatives have been investigated as inhibitors of GAA.

Notably, this compound and its aziridine (B145994) analogue are effective irreversible inhibitors of GAA. whiterose.ac.uk The mechanism of inhibition involves the nucleophilic attack by a catalytic carboxylate residue in the enzyme's active site on the epoxide or aziridine ring of the inhibitor, leading to the formation of a stable covalent bond. whiterose.ac.uk

A significant development in this area is the creation of this compound cyclosulfate, which acts as a potent and selective irreversible inhibitor of α-glucosidases. nih.govwhiterose.ac.uk This compound mimics the 4C1 conformation of the α-glucoside substrate in the Michaelis complex, contributing to its high affinity and reactivity. whiterose.ac.ukacs.orgnih.gov In contrast, the corresponding cyclosulfamidate derivative, this compound cyclosulfamidate, has been identified as a selective and reversible inhibitor of GAA. nih.govnih.govacs.orgresearchgate.netwhiterose.ac.uk This reversible inhibition is attributed to its ability to bind competitively to the enzyme's active site. nih.govnih.govacs.orgresearchgate.netwhiterose.ac.uk

Studies have shown that this compound cyclosulfate exhibits a nanomolar IC₅₀ value against GAA. acs.org Specifically, one study reported an IC₅₀ of 82 nM for this compound against GAA. nih.gov Another derivative, 4-O-methyl-1,6-epi-cyclophellitol cyclosulfate, also demonstrated inhibitory activity against GAA with an IC₅₀ value of 2.2 ± 0.09 μM. nih.gov

The inhibitory properties of these compounds are summarized in the table below:

| Compound | Type of Inhibition | IC₅₀ (GAA) |

| This compound | Irreversible | - |

| This compound aziridine | Irreversible | - |

| This compound cyclosulfate | Irreversible | 82 nM nih.gov |

| This compound cyclosulfamidate | Reversible, Competitive | - |

| 4-O-methyl-1,6-epi-cyclophellitol cyclosulfate | Covalent | 2.2 ± 0.09 μM nih.gov |

Table scrolls horizontally to reveal more data.

Endoplasmic reticulum (ER) α-glucosidases I and II play a critical role in the quality control of glycoprotein (B1211001) folding. Inhibition of these enzymes has been explored as a potential antiviral strategy. nih.govwhiterose.ac.uk Derivatives of this compound have shown promise in this regard.

This compound and its aziridine analogue have been identified as effective irreversible inhibitors of human ER glucosidase II (ER-II), with affinities in the micromolar to nanomolar range. whiterose.ac.uk Furthermore, this compound cyclosulfate has been shown to be a potent, mechanism-based inhibitor of ER α-glucosidase II. nih.govacs.org This compound has demonstrated the ability to block the replication of various coronaviruses, including SARS-CoV-2, by inhibiting ER α-glucosidase II. nih.govacs.orgconsensus.app

The inhibitory potency of this compound cyclosulfate against ER α-glucosidase II is significant, with an IC₅₀ value of 29 nM reported for its inhibition of GANAB (the catalytic subunit of glucosidase II). acs.orgnih.gov In contrast, methylation of the hydroxyl groups in this compound cyclosulfate, as seen in the 4-O-methyl derivative, led to a decrease in inhibitory potency against ER α-Glu II, with an IC₅₀ value of 8.2 ± 0.1 μM. nih.govacs.org

The α-d-glc-configured cyclophellitol (B163102) cyclosulfamidate also acts as a competitive inhibitor of ER α-glucosidases. nih.govnih.govresearchgate.netwhiterose.ac.uk

The inhibitory activities are presented in the table below:

| Compound | Target Enzyme | Type of Inhibition | IC₅₀ |

| This compound | ER-II | Irreversible | - |

| This compound aziridine | ER-II | Irreversible | - |

| This compound cyclosulfate | ER α-Glu II (GANAB) | Irreversible | 29 nM acs.orgnih.gov |

| 4-O-methyl-1,6-epi-cyclophellitol cyclosulfate | ER α-Glu II | Covalent | 8.2 ± 0.1 μM nih.govacs.org |

| α-d-glc-configured cyclophellitol cyclosulfamidate | ER α-glucosidases | Competitive | - |

Table scrolls horizontally to reveal more data.

Intestinal α-glucosidases, such as sucrase-isomaltase (SI) and maltase-glucoamylase (MGAM), are responsible for the final steps of carbohydrate digestion. nih.gov Inhibition of these enzymes can modulate glucose absorption and is a therapeutic target for managing diabetes.

Derivatives of this compound have been shown to inhibit these intestinal enzymes. For instance, this compound cyclosulfate can inhibit the labeling of sucrase-isomaltase and maltase-glucoamylase in mouse intestine lysate. acs.orgnih.gov Furthermore, the α-d-glc-configured cyclophellitol cyclosulfamidate has been found to bind to and inhibit intestinal α-glucosidases, although at higher concentrations compared to its inhibition of GAA and ER α-glucosidases. nih.govnih.govresearchgate.netwhiterose.ac.uk

The functions of the four maltase activities are the conversion of starch fragments (maltosides) to free glucose. usda.gov The two major intestinal α-glycosidases, SI and MGAM, are active towards the α-1,4 glycosidic linkages that are prevalent in starch. nih.gov The complementary activities of SI and MGAM are required for the mucosal digestion of α-D-glucose oligomers that originate from plants. nih.gov

Inhibition of Retaining β-Glucosidases

While this compound derivatives are primarily known for their potent inhibition of α-glucosidases, their interaction with β-glucosidases has also been investigated to understand their selectivity profile.

Human β-glucosidases, including GBA1 (glucocerebrosidase), GBA2, and GBA3, are involved in various cellular processes. nih.gov GBA1 is particularly important for the breakdown of glucocerebroside, and its deficiency leads to Gaucher disease. wikipedia.org

Studies have shown that this compound derivatives generally exhibit poor inhibitory activity against retaining β-glucosidases, highlighting their selectivity for α-glucosidases. acs.org For example, this compound cyclosulfate shows no reactivity towards β-glucosidases. acs.orgnih.gov Similarly, the α-d-glc-configured cyclophellitol cyclosulfamidate displays excellent selectivity over human β-glucosidases GBA1 and GBA2. nih.govnih.govresearchgate.netwhiterose.ac.uk

In contrast, cyclophellitol and its aziridine analogue are potent inhibitors of GBA1 and GBA2. acs.org A related compound, β-cyclosulfate, was found to be a modest inhibitor of β-glucosidases, with IC₅₀ values of 119 μM for GBA1 and 58 μM for GBA2. acs.orgnih.gov

The inhibitory data is summarized below:

| Compound | Target Enzyme | IC₅₀ |

| This compound cyclosulfate | β-glucosidases | No reactivity acs.orgnih.gov |

| α-d-glc-configured cyclophellitol cyclosulfamidate | GBA1, GBA2 | Excellent selectivity over nih.govnih.govresearchgate.netwhiterose.ac.uk |

| Cyclophellitol | GBA1, GBA2 | Potent inhibitor acs.org |

| Cyclophellitol aziridine | GBA1, GBA2 | Potent inhibitor acs.org |

| β-cyclosulfate | GBA1 | 119 μM acs.orgnih.gov |

| β-cyclosulfate | GBA2 | 58 μM acs.orgnih.gov |

Table scrolls horizontally to reveal more data.

Comparative Analysis of Specificity and Off-Target Effects

The specificity and off-target profiles of this compound derivatives are critically determined by the nature of the electrophilic group, its stereochemical configuration, and other structural modifications on the cyclitol ring. These features dictate the inhibitor's conformational preference, mode of action (covalent vs. reversible), and ultimately, its selectivity for specific α-glucosidases over others, including off-target β-glucosidases.

A significant advancement in achieving high selectivity has been the replacement of the epoxide or aziridine warhead with a cyclic sulfate (B86663). whiterose.ac.uknih.gov The this compound cyclosulfate derivative demonstrates exceptional selectivity for α-glucosidases. nih.govacs.org This high specificity is attributed to its ability to adopt a 4C1 chair conformation, which mimics the structure of the α-glucosyl substrate in the Michaelis complex of retaining α-glucosidases. whiterose.ac.ukacs.org This conformational mimicry makes it a potent, rapidly reacting irreversible inhibitor for α-glucosidases. acs.org

In contrast, cyclophellitol aziridines have been noted for off-target inhibition of glucosidases with the opposing anomeric specificity. acs.org The conformational flexibility of cyclophellitol cyclosulfates provides a distinct advantage in specificity over aziridine-type inhibitors because they mimic a reactive conformation that is not shared between α- and β-glucosidases. acs.org When tested for its primary function of inhibiting the endoplasmic reticulum (ER) α-glucosidase II, the only significant off-target identified for this compound cyclosulfate was the lysosomal α-glucosidase, GAA. nih.govacs.org While this compound epoxide and aziridine derivatives can partially inhibit the retaining β-glucosidases GBA1 and GBA2, the cyclosulfate version is completely inactive against these enzymes. nih.govacs.org

Competitive activity-based protein profiling (ABPP) further underscores the superior selectivity of the cyclosulfate derivative. In these experiments, a fluorescent cyclophellitol aziridine probe labels multiple α-glucosidases (GAA, GANAB, sucrase-isomaltase, and maltase-glucoamylase) and also shows off-target labeling of β-glucosidases like GBA. acs.org Pre-incubation with this compound cyclosulfate effectively prevents the labeling of the α-glucosidases, while the off-target β-glucosidase labeling by the aziridine probe continues, clearly demonstrating the cyclosulfate's enhanced selectivity. acs.org

Further modifications to the this compound scaffold, such as the development of cyclosulfamidates, have introduced a class of reversible α-glucosidase inhibitors. acs.orgwhiterose.ac.uk These derivatives also exhibit high selectivity for α-glucosidases over β-glucosidases. nih.govacs.orgwhiterose.ac.uk The inhibitory potency and selectivity of these analogues are highly sensitive to minor structural changes, as detailed in the research findings below.

Detailed Research Findings

Studies on a series of this compound cyclosulfamidate and cyclosulfamide derivatives have provided detailed insights into their structure-activity relationships. The inhibitory concentrations (IC₅₀) against key α- and β-glucosidases reveal a precise requirement for optimal activity and selectivity.

Data sourced from Artola, M., et al. (2022). whiterose.ac.ukresearchgate.net

Analysis of these findings reveals several key points:

This compound cyclosulfamidate (Compound 4) is a low-micromolar inhibitor of the lysosomal α-glucosidase GAA and demonstrates excellent selectivity, showing no significant activity against the β-glucosidases GBA and GBA2. acs.orgwhiterose.ac.uk

Methylation of the endocyclic nitrogen (Compound 5) is detrimental, drastically reducing inhibitory potency against GAA and GANAB. acs.org

The position of the endocyclic nitrogen is crucial. The isomeric sulfamidate (Compound 6) is a 10-fold less potent inhibitor of GAA compared to compound 4. acs.orgwhiterose.ac.uk

While methylation was poorly tolerated in compound 5, methylating the isomeric sulfamidate (Compound 7) is somewhat tolerated for GANAB inhibition but introduces significant off-target activity , as it becomes an inhibitor of GBA and GBA2. acs.orgwhiterose.ac.uk

Replacing both endocyclic oxygens with nitrogen to form a sulfamide (Compound 8) is detrimental to α-glucosidase inhibitory activity. whiterose.ac.uk

Comparative studies also show that the stereochemical configuration of the cyclitol core is paramount. A focused study comparing this compound (also referred to as 1,5a-epi-cyclophellitol) analogues with their corresponding 1,2-epi-cyclophellitol counterparts found that the 1,6-configured inhibitors were consistently the most potent. whiterose.ac.uk All 1,2-analogues showed reduced inhibitory potencies. whiterose.ac.uk This suggests that the 1,6-scaffold is better able to adopt the necessary conformations that mimic either the Michaelis complex or the transition state of α-glucosidases. whiterose.ac.uk

Further illustrating the tunability of the scaffold, modifications to the aziridine warhead on the this compound core can also modulate selectivity between different α-glucosidases.

Data sourced from van der Vliet, D., et al. (2024). whiterose.ac.uk

This demonstrates that N-alkylation of the aziridine can shift the inhibitory preference toward ER-II over the lysosomal GAA, providing a tool for more selective targeting of specific cellular compartments or enzyme isoforms. whiterose.ac.uk

Structure Activity Relationship Sar Studies of 1,6 Epi Cyclophellitol Analogues

Impact of Stereochemical Configuration on Inhibitory Potency and Selectivity

The stereochemical configuration of cyclophellitol (B163102) analogues is a primary determinant of their inhibitory potency and selectivity. The arrangement of hydroxyl groups and the electrophilic trap in space dictates how well the inhibitor fits into the enzyme's active site.

Specifically, the stereochemistry at the C1 and C6 positions of the cyclitol ring is critical. Analogues with an α-D-gluco configuration, such as 1,6-epi-cyclophellitol, are designed to target α-glucosidases. whiterose.ac.ukacs.org This is because their stereochemistry mimics that of the natural α-glucose substrate. Conversely, analogues with a β-D-gluco configuration are effective inhibitors of β-glucosidases. whiterose.ac.uk

A study comparing α-configured 1,2- and 1,6-epi-cyclophellitols revealed that the 1,6-isomers are generally more potent inhibitors of human α-glucosidases. whiterose.ac.uk For instance, this compound (the 1,6-isomer) showed a significantly lower IC50 value for recombinant human acid α-glucosidase (rhGAA) compared to its 1,2-counterpart, indicating higher potency. whiterose.ac.uk This difference in potency underscores the importance of the precise spatial arrangement of the electrophilic trap relative to the hydroxyl groups for optimal interaction with the enzyme's catalytic residues.

Furthermore, the selectivity of these inhibitors is also heavily influenced by their stereochemistry. For example, this compound cyclosulfate demonstrates excellent selectivity for α-glucosidases over β-glucosidases. acs.orgacs.orgnih.gov This selectivity arises from the fact that the α-configuration is recognized and bound preferentially by the active site of α-glucosidases.

The introduction of chirality at other positions can also have a profound impact. For example, in a series of acyclic nucleoside phosphonates, the stereochemistry at the C-2' and C-6' positions was found to be critical for both the potency and selectivity of inhibition against parasite 6-oxopurine phosphoribosyltransferases. nih.gov This highlights a general principle that subtle changes in stereochemistry can lead to significant differences in biological activity.

Influence of Electrophilic Trap Moiety on Mechanism and Activity

The electrophilic trap is the reactive group responsible for the irreversible inhibition of glycosidases by cyclophellitol analogues. The nature of this moiety significantly influences both the mechanism and the potency of inhibition. Common electrophilic traps include epoxides, aziridines, and cyclic sulfates.

Epoxides: The parent compound, this compound, contains an epoxide ring. nih.gov This three-membered ring is strained and susceptible to nucleophilic attack by a catalytic carboxylate residue in the active site of a retaining glycosidase. whiterose.ac.uk This attack results in the formation of a stable, covalent ester linkage, leading to irreversible inactivation of the enzyme. whiterose.ac.uk

Aziridines: Replacing the epoxide oxygen with a nitrogen atom creates an aziridine (B145994) analogue. whiterose.ac.uknih.gov These nitrogen-containing congeners are also potent mechanism-based inhibitors. whiterose.ac.uk The aziridine ring, like the epoxide, is opened by the enzyme's nucleophile. N-alkylation or N-acylation of the aziridine can further modulate its reactivity and binding affinity. rsc.org For instance, N-alkyl cyclophellitol aziridines have been shown to be at least as potent as their N-acyl counterparts in inhibiting human retaining β-glucosidases. rsc.org

Cyclic Sulfates and Sulfamidates: The introduction of a cyclic sulfate (B86663) or sulfamidate as the electrophilic trap represents a significant modification that can alter both the inhibitory mechanism and selectivity. whiterose.ac.ukacs.orgnih.gov this compound cyclosulfate is a potent and selective irreversible inhibitor of α-glucosidases. acs.orgnih.govnih.gov In contrast, certain cyclosulfamidate analogues have been found to act as reversible, competitive inhibitors. whiterose.ac.ukacs.org The position of the endocyclic nitrogen atom in the sulfamidate ring dictates whether the compound acts as a covalent inhibitor or a competitive one. whiterose.ac.ukacs.org This switch from irreversible to reversible inhibition provides a powerful tool for developing pharmacological chaperones that can stabilize mutant enzymes. whiterose.ac.ukacs.org

The table below summarizes the inhibitory activity of various this compound analogues with different electrophilic traps against human acid α-glucosidase (GAA) and endoplasmic reticulum glucosidase II (ER-II).

| Compound | Electrophilic Trap | Target Enzyme | IC50 (μM) |

| This compound | Epoxide | rhGAA | 6.7 ± 0.34 |

| This compound aziridine | Aziridine | rhGAA | 0.34 ± 0.091 |

| This compound | Epoxide | ER-II | 11.3 ± 0.5 |

| This compound aziridine | Aziridine | ER-II | 1.5 ± 0.08 |

Data sourced from a study on conformational and electronic variations in cyclophellitols. whiterose.ac.uk

Effects of Ring Substituents and Derivatization on Enzyme Binding

Modifications to the cyclitol ring, beyond the electrophilic trap, can also significantly affect enzyme binding and inhibitory activity. The introduction of various substituents can alter the inhibitor's polarity, steric profile, and hydrogen bonding capabilities.

For example, the presence and orientation of hydroxyl groups on the cyclitol ring are crucial for mimicking the natural carbohydrate substrate and ensuring proper recognition by the enzyme's active site. Any alteration to these groups can impact binding affinity.

Derivatization of the hydroxyl groups, such as through methylation, can also influence inhibitory potency. A study involving partially O-methylated cyclosulfate analogues of this compound was conducted to assess the effect of polarity on antiviral activity, which is linked to glucosidase inhibition. nih.gov While the primary focus was on antiviral effects, these modifications inherently alter the interaction with the target enzyme.

Furthermore, the addition of larger functional groups can be used to attach fluorescent probes or other reporter molecules for activity-based protein profiling (ABPP). whiterose.ac.ukuniversiteitleiden.nl These derivatizations must be carefully designed to minimize interference with enzyme binding while allowing for the desired functionality. The choice of linker and the point of attachment on the cyclitol ring are critical considerations in the design of such probes.

Correlation between Conformational Preferences and Biological Activity

The biological activity of this compound analogues is strongly correlated with their conformational preferences. For an inhibitor to be effective, it must adopt a conformation that is recognized by the enzyme's active site and that facilitates the chemical reaction leading to inhibition.

Retaining glycosidases process their substrates through a catalytic cycle that involves significant conformational changes of the sugar ring. acs.org Effective mechanism-based inhibitors often mimic the conformation of the substrate at a key stage of this cycle, such as the Michaelis complex or the transition state. acs.orgnih.gov

For instance, this compound and its aziridine analogue are thought to mimic the half-chair or skew-boat conformation of the transition state. nih.gov This conformational mimicry enhances their binding affinity and reactivity within the active site.

In contrast, this compound cyclosulfate adopts a 4C1 chair conformation, which mimics the conformation of the α-glucosyl substrate in the Michaelis complex. acs.orgnih.gov This allows it to bind tightly to the active site and be poised for nucleophilic attack. The ability of the 1,6-epi-cyclophellitols to adopt conformations that mimic either the Michaelis complex or the transition state of α-glucosidases is supported by DFT calculations and is a key factor in their potency. whiterose.ac.uk

The conformational restrictions of the cyclitol ring, imposed by the fused electrophilic trap, play a crucial role. The strained three-membered epoxide or aziridine ring distorts the cyclitol ring into a conformation that resembles the transition state. The less-strained cyclic sulfate, on the other hand, allows the ring to adopt a more relaxed chair conformation similar to the ground-state substrate. whiterose.ac.uk

This correlation between conformation and activity is so significant that it can be used to design inhibitors with high selectivity. For example, a β-configured cyclophellitol cyclosulfate locked in a 4C1 conformation is a poor inhibitor of β-glucosidases because these enzymes recognize a 1S3 Michaelis complex. nih.gov This conformational mismatch prevents effective binding and inhibition.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Enzyme-Inhibitor Complexes

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of inhibitors within the active site of an enzyme. For 1,6-epi-cyclophellitol and its analogues, docking studies have been instrumental in understanding their interactions with retaining α-glucosidases.

For instance, derivatives of this compound, such as the cyclosulfamidates, have been studied to understand their binding modes. acs.org Docking simulations of this compound cyclosulfamidate with human lysosomal acid α-glucosidase (GAA) revealed that it binds within the active site, adopting a 4C1 conformation that mimics the Michaelis complex of the natural α-glucoside substrate. acs.org This conformational mimicry is a key factor in its inhibitory activity. acs.org

Similarly, studies on other cyclophellitol (B163102) derivatives, like those with a cyclic sulfate (B86663) modification, have utilized docking to rationalize their selectivity and potency. acs.orgnih.gov These simulations have shown that the α-configured this compound cyclosulfate fits well into the active site of α-glucosidases, positioning the electrophilic sulfate for nucleophilic attack by the catalytic residue. acs.orgnih.gov

A summary of key molecular docking findings is presented in the table below.

| Compound | Target Enzyme | Predicted Binding Conformation | Key Insight |

| This compound Cyclosulfamidate | Human Lysosomal Acid α-Glucosidase (GAA) | 4C1 (Michaelis complex mimic) | The inhibitor's conformation mimics the substrate, leading to competitive inhibition. acs.org |

| This compound Cyclosulfate | Retaining α-Glucosidases | 4C1 | The conformation is poised for in-line nucleophilic attack, explaining its rapid irreversible inhibition. acs.orgnih.gov |

| This compound Aziridine (B145994) | CjAgd31B D412N (nucleophile mutant) | 4H3 (Transition state mimic) | Unreacted aziridine adopts a transition-state-like conformation in the active site. researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, revealing how the system evolves over time. These simulations have been crucial in understanding the stability of the docked poses and the conformational changes that occur upon binding.

MD simulations of this compound derivatives have helped to confirm the stability of the enzyme-inhibitor complexes predicted by docking. acs.org For example, simulations can show how the inhibitor and key active site residues adjust to achieve a stable binding mode, and can be used to calculate binding free energies, which provide a more quantitative measure of binding affinity. nih.gov

The dynamic nature of these simulations allows for the observation of subtle conformational rearrangements that are not captured by static docking models. This can include fluctuations in the inhibitor's conformation and the movement of flexible loops in the enzyme's active site that may be important for catalysis and inhibition.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been used to investigate the intrinsic properties of this compound and its analogues, such as their preferred conformations and reactivity.

Conformational analysis using DFT can predict the most stable conformations of the inhibitor in the absence of the enzyme. whiterose.ac.uk For example, calculations have shown that while some cyclophellitol derivatives favor a 4H3 conformation, mimicking the transition state of glycosidase-catalyzed hydrolysis, others, like the this compound cyclosulfate, adopt a 4C1 chair conformation. acs.orgnih.govwhiterose.ac.uk This conformational preference is a key determinant of their mechanism of action, with 4C1 conformers acting as Michaelis complex mimics. acs.orgnih.gov

DFT calculations can also be used to predict the reactivity of the electrophilic warhead of the inhibitor. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can gain insight into the susceptibility of the epoxide, aziridine, or cyclosulfate ring to nucleophilic attack by the enzyme's catalytic residue.

Key findings from quantum chemical calculations are summarized below.

| Compound/Derivative | Calculation Method | Key Finding | Significance |

| This compound Cyclosulfate | Ab initio metadynamics | Ground state conformation is 4C1. acs.orgnih.gov | Explains its role as a Michaelis complex mimic for α-glucosidases. acs.orgnih.gov |

| 1,5a-Cyclophellitols | DFT | Can adopt conformations mimicking the Michaelis complex or transition state of α-glucosidases. whiterose.ac.uk | Provides a rationale for their potent inhibitory activity. whiterose.ac.uk |

| α-D-arabinofuranosyl cyclophellitol-type scaffolds | Not specified | 3E envelope conformation can emulate the 4H3 conformation of this compound aziridine. universiteitleiden.nl | Suggests potential for designing five-membered ring inhibitors that mimic six-membered ring transition states. universiteitleiden.nl |

Modeling of Covalent Adduct Structures

Once an irreversible inhibitor like this compound reacts with the enzyme, it forms a stable covalent adduct. Modeling these adducts is crucial for understanding the final state of the inhibited enzyme and can provide insights that are valuable for the design of new inhibitors.

X-ray crystallography is often used to determine the three-dimensional structure of these covalent adducts. acs.orgnih.govresearchgate.net For example, the structure of the covalent adduct formed between this compound cyclosulfate and an α-glucosidase reveals the precise nature of the covalent bond formed with the catalytic nucleophile. acs.orgnih.gov These structures have shown that after reacting with the enzyme, the inhibitor can adopt different conformations. For instance, reacted this compound cyclosulfate was observed in a 1S3 conformation, while the unreacted inhibitor bound in a 4C1 conformation. researchgate.net

In cases where crystallographic data is not available, molecular modeling can be used to build models of the covalent adduct. These models are typically based on the known structure of the enzyme and the predicted binding mode of the inhibitor. These models can then be refined using energy minimization and molecular dynamics simulations to obtain a realistic representation of the covalent complex.

The table below summarizes key findings from the modeling of covalent adduct structures.

| Inhibitor | Enzyme | Observed Conformation of Reacted Inhibitor | Key Insight |

| This compound Aziridine | CjAgd31B | 1S3 | The inhibitor undergoes a conformational change upon covalent bond formation. researchgate.net |

| 1,6-Cyclophellitol Cyclosulfate (β-cyclosulfate) | TxGH116 | 4C1 | The reacted inhibitor maintains a chair conformation when covalently bound. acs.orgresearchgate.net |

| This compound Cyclosulfate (α-cyclosulfate) | CjAgd31B | 1S3 | Similar to the aziridine derivative, a conformational change to a skew-boat is observed after reaction. researchgate.net |

| This compound Cyclosulfamidate | rhGAA | 1S3 | The cyclosulfamidate with the oxygen at the pseudo-anomeric position acts as an electrophile, forming a covalent adduct. nih.gov |

Applications in Chemical Biology and Pre Clinical Research

Development and Utilization of Activity-Based Protein Probes (ABPP) for Glycosidases

Activity-based protein probes (ABPPs) are instrumental in functional proteomics, allowing for the profiling of enzyme activities within complex biological systems. 1,6-epi-Cyclophellitol and its analogues have been pivotal in the creation of ABPPs for glycosidases. These probes typically feature a reactive "warhead" derived from cyclophellitol (B163102) that covalently binds to the active site of the target enzyme, an affinity tag (like biotin (B1667282) or a fluorophore) for detection and isolation, and a recognition element that directs the probe to a specific class of enzymes. researchgate.net

Derivatives such as this compound aziridine (B145994) and the more recent this compound cyclosulfate have been developed as potent and selective covalent inhibitors of retaining α-glucosidases. acs.orgresearchgate.net The α-cyclosulfate, for instance, demonstrates rapid reactivity and high specificity for α-glucosidases, a characteristic attributed to its 4C1 chair conformation which mimics the Michaelis complex of α-glucosidase substrates. acs.org This conformational mimicry facilitates nucleophilic attack by the enzyme's catalytic residue, leading to irreversible inhibition. acs.orgresearchgate.net

Competitive ABPP (cABPP) has been employed to assess the selectivity of these inhibitors. For example, cABPP experiments have shown that this compound cyclosulfate is highly selective for α-glucosidases over β-glucosidases. acs.org Furthermore, tagging these cyclophellitol-based inhibitors with reporter groups has enabled the creation of probes for the direct visualization and identification of active glycosidases in cells and tissues. researchgate.net For example, a Cy5-labeled cyclophellitol aziridine probe has been used to label α-glucosidases like GAA and GANAB in situ. acs.org

This compound as a Tool for Mechanistic Enzymology

The unique properties of this compound and its derivatives make them invaluable for dissecting the catalytic mechanisms of glycosidases. As mechanism-based inhibitors, they provide insights into the conformational changes that enzymes and substrates undergo during catalysis. researchgate.netacs.org

Retaining glycosidases utilize a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. researchgate.net The epoxide or aziridine ring of cyclophellitol analogues acts as an electrophilic trap for the enzyme's catalytic nucleophile, leading to the formation of a stable, covalent adduct. researchgate.netacs.org The conformation of the inhibitor plays a crucial role in its potency. For instance, this compound cyclosulfate's pre-organized 4C1 conformation, which resembles the Michaelis complex of α-glucosidases, contributes to its rapid inhibition kinetics. acs.orgnih.gov In contrast, inhibitors that mimic the transition state, like cyclophellitol and its aziridine counterpart, which adopt a 4H3 conformation, are also potent inactivators. acs.org

Crystallographic studies of enzyme-inhibitor complexes have provided detailed snapshots of the active site interactions. For example, the crystal structure of a bacterial α-glucosidase in complex with this compound cyclosulfate revealed that the unreacted inhibitor binds in a 4C1 conformation, perfectly positioned for nucleophilic attack. researchgate.net After covalent modification, the inhibitor adopts a 1S3 conformation. researchgate.netnih.gov These structural insights, combined with kinetic studies, have elucidated the stereochemical and conformational requirements for efficient glycosidase inhibition. acs.orgnih.gov

Glycosidase Enzyme Stabilization for Therapeutic Strategies (e.g., Pharmacological Chaperones)

Pharmacological chaperone therapy (PCT) is a therapeutic approach for lysosomal storage disorders (LSDs) caused by enzyme deficiencies. This strategy involves the use of small molecule inhibitors that bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome. nih.govacs.org this compound derivatives have shown promise as pharmacological chaperones for diseases like Pompe disease, which results from a deficiency of the lysosomal enzyme acid α-glucosidase (GAA). nih.govacs.org

While many cyclophellitol derivatives are irreversible inhibitors, recent research has focused on developing reversible inhibitors that can function as effective chaperones. A notable example is this compound cyclosulfamidate. nih.govacs.org This compound acts as a competitive, reversible inhibitor of GAA. nih.govacs.org Its ability to stabilize the enzyme is attributed to its conformational mimicry of the substrate in the Michaelis complex. nih.govacs.org

Studies have demonstrated that this cyclosulfamidate can stabilize recombinant human GAA (rhGAA) in plasma and cell media, and enhance its trafficking to lysosomes. nih.govacs.org In fact, it has been shown to be more effective at stabilizing rhGAA than existing chaperones, both in vitro and in cellular and zebrafish models of Pompe disease. nih.govacs.orgnih.gov This highlights the potential of tailored this compound derivatives as a new class of therapeutics for Pompe disease, potentially in combination with enzyme replacement therapy (ERT). acs.org

Investigation of Antiviral Potential (e.g., against Coronaviruses via ER α-Glucosidase II Inhibition)

The proper folding of viral glycoproteins, which is essential for viral infectivity, often relies on host cell machinery, including the endoplasmic reticulum (ER) α-glucosidases I and II. whiterose.ac.uknih.gov Inhibition of these enzymes presents a broad-spectrum antiviral strategy. whiterose.ac.uknih.govuniversiteitleiden.nl this compound derivatives have been investigated for their potential to inhibit viral replication by targeting these host enzymes. whiterose.ac.uknih.govacs.org

Specifically, this compound cyclosulfate has been identified as a potent and selective inhibitor of ER α-glucosidase II. whiterose.ac.uknih.govacs.org This mechanism-based inhibitor has demonstrated significant antiviral activity against a range of coronaviruses, including SARS-CoV-2 and its variants, as well as SARS-CoV and MERS-CoV. nih.govuniversiteitleiden.nlacs.org

The antiviral effect is achieved by blocking the maturation of the viral spike (S) protein, which is crucial for viral entry into host cells. nih.govacs.org Inhibition of ER α-glucosidase II leads to the production of non-infectious viral progeny and reduces the formation of syncytia (cell-cell fusion). nih.govacs.org Notably, this compound cyclosulfate shows high specificity for ER α-glucosidase II, with minimal off-target effects on other glycosidases, making it a promising candidate for further development as an antiviral therapeutic. nih.govuniversiteitleiden.nl

Studies on Inhibition of Cellular Processes (e.g., Tumor Cell Invasion and Metastasis)

The role of glycosidases in cancer progression, particularly in tumor cell invasion and metastasis, has made them attractive targets for anti-cancer therapies. nih.govnih.gov this compound has been shown to inhibit these processes by modulating the activity of specific glycosidases. nih.gov

Early studies demonstrated that this compound, unlike its parent compound cyclophellitol (a specific β-glucosidase inhibitor), inhibits both α- and β-glucosidases and can suppress experimental metastasis of B16/F10 melanoma cells. nih.gov The inhibitor was found to reduce the attachment of these cancer cells to collagen type I and IV, suggesting that α-glucosidase activity is crucial for the interaction of tumor cells with the extracellular matrix during metastasis. nih.govresearchgate.net Pre-incubation of melanoma cells with this compound also inhibited their invasion in a Boyden chamber assay. nih.govresearchgate.net

More recently, derivatives of cyclophellitol have been designed to target other enzymes involved in metastasis, such as heparanase (HPSE). nih.gov HPSE is an endo-β-D-glucuronidase that degrades heparan sulfate (B86663), a key component of the extracellular matrix, and its activity is strongly linked to cancer metastasis. nih.gov By elaborating a cyclophellitol-derived "warhead" with a glucosaminyl moiety, researchers have created potent and selective irreversible inhibitors of HPSE. nih.gov These pseudodisaccharide inhibitors have been shown to reduce cancer cell aggression in vitro and significantly decrease metastasis in mouse models. nih.gov This demonstrates the potential of mechanism-based inhibitors derived from the cyclophellitol scaffold as a novel strategy for anti-cancer therapy. nih.gov

Compound Data Tables

Inhibitory Activity of this compound and its Derivatives

| Compound | Target Enzyme(s) | Inhibition Type | Application(s) |

| This compound | α- and β-Glucosidases | Irreversible | Anti-metastasis studies nih.gov |

| This compound aziridine | Retaining α-Glucosidases | Covalent, Irreversible | Activity-based protein profiling acs.orgresearchgate.net |

| This compound cyclosulfate | Retaining α-Glucosidases (esp. ER α-Glucosidase II) | Covalent, Irreversible | Antiviral research (Coronaviruses), Mechanistic enzymology acs.orgnih.govacs.org |

| This compound cyclosulfamidate | α-Glucosidases (esp. GAA) | Competitive, Reversible | Pharmacological chaperone therapy (Pompe disease) nih.govacs.org |

| Glucuronyl-cyclophellitol derivatives | Heparanase (HPSE) | Covalent, Irreversible | Anti-metastasis studies nih.gov |

Research Findings on the Applications of this compound

| Research Area | Key Finding | Model System(s) | Reference(s) |

| Activity-Based Protein Profiling | This compound cyclosulfate is a selective and potent probe for α-glucosidases. | Purified enzymes, human cell lysates | acs.org |

| Mechanistic Enzymology | Crystal structures reveal conformational mimicry as the basis for potent inhibition by cyclophellitol derivatives. | Bacterial α-glucosidase | researchgate.net |

| Pharmacological Chaperones | This compound cyclosulfamidate stabilizes mutant GAA and facilitates its lysosomal trafficking. | In vitro, cell culture, zebrafish | nih.govacs.orgnih.gov |

| Antiviral Research | This compound cyclosulfate inhibits SARS-CoV-2 replication by blocking spike protein maturation. | Lung epithelial cells, primary human bronchial epithelial cells | nih.govacs.org |

| Cancer Research | This compound inhibits melanoma cell invasion and metastasis by reducing attachment to collagen. | B16/F10 melanoma cells, mouse models | nih.govresearchgate.net |

| Cancer Research | Cyclophellitol-derived pseudodisaccharides irreversibly inhibit heparanase and reduce metastasis. | In vitro, mouse models | nih.gov |

Advanced Analytical and Biochemical Methodologies in 1,6 Epi Cyclophellitol Research

Enzyme Kinetics and Inhibition Assays

Enzyme kinetics and inhibition assays are fundamental to understanding the interaction between 1,6-epi-cyclophellitol and its target enzymes. These assays provide quantitative measures of inhibitor potency and the mechanism of action.

Determination of IC50 and KI Values

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For this compound and its analogues, IC50 values are typically determined by incubating the enzyme with a range of inhibitor concentrations before measuring the residual enzyme activity using a fluorogenic substrate, such as 4-methylumbelliferyl (4-MU)-α-D-glucopyranoside. acs.org

The inhibition constant (KI) provides a more precise measure of the binding affinity of a reversible inhibitor. For irreversible inhibitors like this compound, an apparent inhibition constant (KI) is determined, which reflects the initial binding affinity before covalent modification of the enzyme. acs.orgresearchgate.net For instance, this compound epoxide (referred to as compound 3 in a study) exhibited a KI of 1.4 mM against the α-glucosidase GAA. acs.orgwhiterose.ac.uk A derivative, this compound cyclosulfate, demonstrated potent inhibition of ER α-Glu II with an IC50 value of 0.03 µM. nih.gov Another variant, a this compound cyclosulfamidate, was found to be a reversible inhibitor of GAA with a Ki of 3.40 μM. acs.orgwhiterose.ac.uk

| Compound | Enzyme | IC50 (μM) | KI (μM) | Reference |

|---|---|---|---|---|

| This compound epoxide | GAA | - | 1400 | acs.orgwhiterose.ac.uk |

| This compound cyclosulfate | ER α-Glu II | 0.03 | - | nih.gov |

| This compound cyclosulfamidate | GAA | 5.17 | 3.40 | acs.orgwhiterose.ac.uk |

| This compound aziridine (B145994) | GAA | - | - | researchgate.net |

| Compound | Enzyme | k_inact (min⁻¹) | k_inact/KI (min⁻¹mM⁻¹) | Reference |

|---|---|---|---|---|

| This compound epoxide | GAA | 0.5 | - | acs.orgwhiterose.ac.uk |

| This compound cyclosulfate | GAA | - | 64 | acs.orgresearchgate.net |

| This compound cyclosulfamidate | GAA | 0.35 | - | acs.orgwhiterose.ac.uk |

Pseudo-First-Order Inhibition Kinetics

Under conditions where the inhibitor concentration is much greater than the enzyme concentration, the inactivation process follows pseudo-first-order kinetics. acs.orgresearchgate.net By measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations, a plot of k_obs versus inhibitor concentration can be generated. This allows for the determination of both k_inact and KI. For example, this compound cyclosulfate displayed rapid pseudo-first-order inhibition kinetics against GAA. acs.orgresearchgate.net

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution. This technique provides unparalleled insights into how this compound and its derivatives bind to the active site of their target enzymes.

Structural Elucidation of Covalent Adducts

For irreversible inhibitors, X-ray crystallography can reveal the precise nature of the covalent bond formed between the inhibitor and the enzyme. researchgate.netnih.gov In the case of this compound, the epoxide ring is opened by a nucleophilic residue in the enzyme's active site, typically an aspartate or glutamate, forming a stable covalent adduct. researchgate.netnih.gov X-ray structures of such complexes have definitively shown a covalent linkage between the catalytic nucleophile and the cyclophellitol (B163102) ring. oup.com For instance, the crystal structure of Taka-amylase in complex with a maltose-configured epi-cyclophellitol epoxide revealed a covalent bond to the catalytic nucleophile, Asp206. nih.gov

Insights into Binding Modes and Active Site Interactions

Crystallographic studies provide a detailed map of the non-covalent interactions between the inhibitor and the enzyme's active site, such as hydrogen bonds and van der Waals contacts. researchgate.netoup.com This information is crucial for understanding the basis of inhibitor specificity and for the rational design of new, more potent inhibitors. For example, the crystal structure of human lysosomal acid α-glucosidase (GAA) in complex with a this compound cyclosulfamidate revealed that the inhibitor binds in a non-covalent manner, adopting a ⁴C₁ Michaelis-type conformation in the active site. acs.orgrcsb.org This conformational mimicry of the natural substrate is a key feature of its inhibitory mechanism. acs.orgrcsb.org The structure of a bacterial α-glucosidase, CjAgd31B, in complex with a cyclophellitol aziridine showed the aziridine nitrogen forming a hydrogen bond with the catalytic nucleophile. acs.org

Activity-Based Protein Profiling (ABPP) Techniques

Activity-Based Protein Profiling (ABPP) has emerged as a powerful tool in the study of this compound and its analogues. This technique utilizes covalent and irreversible inhibitors, like those derived from cyclophellitol, to create activity-based probes (ABPs). universiteitleiden.nl These probes are equipped with reporter tags, such as fluorophores or biotin (B1667282), enabling the profiling of target enzymes within complex biological samples. universiteitleiden.nl

The core principle of ABPP in this context is the mechanism-based, irreversible inhibition of retaining glycosidases by cyclophellitol derivatives. universiteitleiden.nl For instance, this compound and its aziridine counterpart are potent, mechanism-based inhibitors of α-glucosidases. dtu.dk Their tagged versions have been successfully employed as effective activity-based probes for retaining α-exoglucosidases. dtu.dk

One of the key advantages of using cyclophellitol-based probes is their selectivity for retaining β-glucosidases over inverting β-glucosidases, a property that distinguishes them from other inhibitor classes like iminosugars. universiteitleiden.nl The development of ABPs from cyclophellitol aziridine has been particularly attractive due to its favorable characteristics. universiteitleiden.nl

Key Research Findings from ABPP Studies: